1-Bromo-3-cyclobutylcyclobutane 1H and 13C NMR chemical shifts
1-Bromo-3-cyclobutylcyclobutane 1H and 13C NMR chemical shifts
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-3-cyclobutylcyclobutane
The Structural Landscape: Conformational Isomerism
The primary structure of 1-bromo-3-cyclobutylcyclobutane presents immediate stereochemical considerations. The substituents on the first cyclobutane ring can exist in either a cis or trans configuration. This seemingly subtle difference has profound implications for the molecule's symmetry and, consequently, its NMR spectra.
The cyclobutane ring itself is not planar, adopting a puckered or "butterfly" conformation to alleviate torsional strain.[1] This conformational flexibility, coupled with the presence of two distinct stereoisomers, necessitates a careful and separate analysis for predicting the NMR chemical shifts.
Predicted ¹H NMR Chemical Shifts: A Tale of Two Isomers
The proton chemical shifts are dictated by the local electronic environment, which is influenced by factors such as electronegativity, magnetic anisotropy, and steric effects.[2][3] The bromine atom, being highly electronegative, will significantly deshield the proton on the carbon to which it is attached (C1).
trans-1-Bromo-3-cyclobutylcyclobutane
In the trans isomer, a higher degree of symmetry is expected.
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H1 (Methine proton on C1): This proton is directly attached to the carbon bearing the bromine atom. Due to the strong deshielding effect of bromine, this proton is expected to have the most downfield chemical shift, likely in the range of 4.40 - 4.60 ppm . For comparison, the methine proton in bromocyclobutane appears around 4.51 ppm.[4] This signal would likely appear as a multiplet due to coupling with the adjacent methylene protons.
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H2/H6 (Methylene protons on C2/C6): These protons are adjacent to the C1-Br carbon and will be deshielded, though to a lesser extent than H1. Their chemical shifts are predicted to be in the range of 2.40 - 2.60 ppm .
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H3 (Methine proton on C3): This proton is attached to the carbon bearing the second cyclobutyl ring. Its chemical shift is anticipated to be around 2.20 - 2.40 ppm .
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H4/H5 (Methylene protons on C4/C5): These protons are beta to the bromine and are expected to have chemical shifts in the range of 1.80 - 2.10 ppm , similar to those in unsubstituted cyclobutane (approx. 1.96 ppm).[1]
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Protons on the second cyclobutyl ring: These protons will exhibit complex multiplets in the typical aliphatic region of 1.70 - 2.00 ppm .
cis-1-Bromo-3-cyclobutylcyclobutane
The cis isomer possesses a lower degree of symmetry, which will likely result in a more complex spectrum with a greater number of distinct signals. The predicted chemical shift ranges will be similar to the trans isomer, but with more subtle variations due to different spatial relationships between the protons.
Predicted ¹³C NMR Chemical Shifts: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule.[5]
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C1 (Carbon attached to Bromine): The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon. Based on data for 1-bromobutane where the C1 carbon appears around 33.4 ppm, and considering the ring strain, the chemical shift for C1 in 1-bromo-3-cyclobutylcyclobutane is predicted to be in the range of 45 - 55 ppm .[6][7]
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C2/C6 (Carbons adjacent to C1): These carbons will also experience a moderate downfield shift. A predicted range would be 30 - 35 ppm .
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C3 (Carbon attached to the second cyclobutyl ring): This carbon's chemical shift will be influenced by the substitution and is estimated to be in the range of 35 - 45 ppm .
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C4/C5 (Carbons beta to Bromine): These carbons are expected to have chemical shifts similar to unsubstituted cyclobutane, which is around 22.4 ppm.[1]
-
Carbons of the second cyclobutyl ring: These will appear in the typical aliphatic region for strained rings, likely between 20 - 30 ppm .
Data Summary: Predicted NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| C1-H | 4.40 - 4.60 | 45 - 55 | Electronegativity of Bromine |
| C2/C6-H₂ | 2.40 - 2.60 | 30 - 35 | Inductive effect from C1-Br |
| C3-H | 2.20 - 2.40 | 35 - 45 | Substitution effect of cyclobutyl group |
| C4/C5-H₂ | 1.80 - 2.10 | ~22 | Ring strain and proximity to substituents |
| Cyclobutyl-H | 1.70 - 2.00 | 20 - 30 | Aliphatic, strained ring environment |
Visualizing the Structure and Analytical Workflow
Caption: Molecular structure of 1-bromo-3-cyclobutylcyclobutane.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-bromo-3-cyclobutylcyclobutane.
6.1. Sample Preparation
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6]
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
6.2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-pulse ¹H experiment.
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Parameters:
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Spectral Width: 0-12 ppm
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Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Pulse Angle: 30-45 degrees
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6.3. ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Parameters:
-
Spectral Width: 0-220 ppm[5]
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Angle: 30 degrees
-
6.4. 2D NMR Spectroscopy (for structural confirmation)
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
Conclusion
The structural elucidation of 1-bromo-3-cyclobutylcyclobutane via NMR spectroscopy is a multifaceted task that requires a systematic approach. By leveraging foundational principles of chemical shifts and coupling constants, and by drawing comparisons with structurally related molecules, a detailed and predictive analysis of the ¹H and ¹³C NMR spectra can be achieved. The differentiation between cis and trans isomers would ultimately rely on subtle differences in chemical shifts and coupling constants, which could be definitively assigned using 2D NMR techniques. The provided experimental protocol offers a robust starting point for obtaining high-quality data for this and other novel small molecules.
References
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Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
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